An In-depth Technical Guide to the Chemical Properties and Structure of 9,10-Dihydroanthracene
An In-depth Technical Guide to the Chemical Properties and Structure of 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroanthracene (B76342) (DHA), a hydro-aromatic hydrocarbon, serves as a pivotal molecule in organic synthesis and holds relevance in medicinal chemistry as a structural motif. This technical guide provides a comprehensive overview of the core chemical properties and structural features of 9,10-dihydroanthracene. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
9,10-Dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene (B1667546) through the addition of two hydrogen atoms across the 9 and 10 positions.[1] This saturation disrupts the planarity and aromaticity of the central ring, resulting in a folded or boat-like conformation. The flanking benzene (B151609) rings, however, retain their aromatic character.
The central six-membered ring of 9,10-dihydroanthracene adopts a boat conformation.[2] This non-planar structure is a key defining feature, distinguishing it from its fully aromatic parent compound, anthracene. The bond dissociation energy for the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds, making it a good hydrogen donor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 9,10-dihydroanthracene is presented in Table 1. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂ | [1] |
| Molar Mass | 180.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 108-109 °C | [1][2] |
| Boiling Point | 312 °C | [1][2] |
| Density | 1.19 g/mL | [1] |
| Solubility | Insoluble in water. Soluble in ethanol (B145695), ether, and other organic solvents. | |
| CAS Number | 613-31-0 | [1] |
Spectroscopic Data
The spectroscopic data for 9,10-dihydroanthracene are critical for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 8H | Aromatic protons |
| ~3.9 | Singlet | 4H | Methylene (B1212753) protons (C₉-H₂, C₁₀-H₂) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbons |
| ~126-127 | CH aromatic carbons |
| ~36 | Methylene carbons (C₉, C₁₀) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| ~3020-3070 | C-H stretch (aromatic) | Characteristic of sp² C-H bonds. |
| ~2850-2950 | C-H stretch (aliphatic) | Characteristic of sp³ C-H bonds in the methylene groups. |
| ~1450-1600 | C=C stretch (aromatic) | Indicates the presence of the benzene rings. |
| ~740-780 | C-H bend (aromatic) | Out-of-plane bending for ortho-disubstituted rings. |
UV-Vis (Ultraviolet-Visible) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~263 | ~1,400 | Ethanol |
| ~271 | ~1,200 | Ethanol |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of 9,10-dihydroanthracene are provided below.
Synthesis of 9,10-Dihydroanthracene via Bouveault-Blanc Reduction of Anthracene
This procedure details the reduction of anthracene to 9,10-dihydroanthracene using sodium metal in ethanol.
Materials:
-
Anthracene (purified, blue fluorescence)
-
Absolute ethanol
-
Sodium metal, freshly cut
-
Water
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Büchner funnel
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place 50 g (0.28 mole) of purified anthracene and 750 mL of commercial absolute ethanol.[3]
-
Stir the suspension and heat it to 50 °C using an electric heating mantle.[3]
-
While stirring, add 75 g (3.25 g-atom) of freshly cut sodium in approximately 10 g portions over a 5-minute period. The reaction is vigorous and will cause the ethanol to boil.[3]
-
Continue stirring for an additional 15 minutes after the sodium addition is complete.[3]
-
Cool the reaction mixture and then carefully dilute it with 1 L of water.[3]
-
Collect the resulting white-yellow solid, which is a mixture of 9,10-dihydroanthracene and unreacted anthracene, by suction filtration using a Büchner funnel. Wash the solid with 400 mL of water and air dry.[3]
-
For purification, suspend the dried solid in 500 mL of absolute ethanol in a 1-L three-necked flask and heat to 50 °C.[3]
-
Add 50 g (2.17 g-atom) of freshly cut sodium in portions over 5 minutes. Continue stirring for 15 more minutes.[3]
-
Cool the mixture and add 750 mL of water.[3]
-
Collect the white solid product by suction filtration, wash with 300 mL of water, and air dry.[3]
-
Recrystallize the crude 9,10-dihydroanthracene from approximately 250-300 mL of ethanol. Collect the crystals, wash with a small amount of cold ethanol, and dry.[3]
Oxidative Dehydrogenation of 9,10-Dihydroanthracene to Anthracene
This protocol describes the conversion of 9,10-dihydroanthracene back to anthracene using a catalyst and molecular oxygen.
Materials:
-
9,10-Dihydroanthracene
-
Toluene
-
Multi-walled carbon nanotubes (MWCNTs) or another suitable catalyst
-
Molecular oxygen (O₂)
-
50 mL round-bottom flask
-
Condenser
-
Gas outlet
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and a gas outlet, place 100 mg (0.555 mmol) of 9,10-dihydroanthracene and 100 mg of the carbon-based catalyst (e.g., MWCNTs) in 10 mL of toluene.
-
Heat the mixture to 110 °C under a molecular oxygen atmosphere (1 atm).
-
Monitor the reaction progress by taking samples periodically, decanting the mixture, evaporating the solvent, and analyzing by NMR spectroscopy.
-
Upon completion of the reaction, add excess methanol (B129727) to the mixture to ensure complete desorption of the product from the catalyst surface.
-
The product, anthracene, can then be isolated and purified by standard methods such as crystallization.
Visualizations
The following diagrams illustrate the structure and key transformations of 9,10-dihydroanthracene.
